molecular formula C12H13ClN4O2S B5233569 1-(4-Chlorophenyl)-3-[5-(2-methoxyethyl)-1,3,4-thiadiazol-2-yl]urea

1-(4-Chlorophenyl)-3-[5-(2-methoxyethyl)-1,3,4-thiadiazol-2-yl]urea

Cat. No.: B5233569
M. Wt: 312.78 g/mol
InChI Key: GOIMNKWWZGOPTR-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-[5-(2-methoxyethyl)-1,3,4-thiadiazol-2-yl]urea is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a chlorophenyl group, a methoxyethyl group, and a thiadiazole ring

Preparation Methods

The synthesis of 1-(4-Chlorophenyl)-3-[5-(2-methoxyethyl)-1,3,4-thiadiazol-2-yl]urea typically involves the following steps:

    Formation of Thiadiazole Ring: The thiadiazole ring is synthesized through the cyclization of appropriate precursors, often involving the reaction of thiosemicarbazide with carboxylic acids or their derivatives under acidic or basic conditions.

    Attachment of Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction, where a suitable chlorophenyl halide reacts with the thiadiazole intermediate.

    Introduction of Methoxyethyl Group: The methoxyethyl group is incorporated via alkylation reactions, using reagents such as methoxyethyl halides in the presence of a base.

Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often employing catalysts and controlled reaction conditions to achieve efficient synthesis.

Chemical Reactions Analysis

1-(4-Chlorophenyl)-3-[5-(2-methoxyethyl)-1,3,4-thiadiazol-2-yl]urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific substituents on the compound, leading to the formation of new derivatives.

Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(4-Chlorophenyl)-3-[5-(2-methoxyethyl)-1,3,4-thiadiazol-2-yl]urea has found applications in various scientific research fields:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-[5-(2-methoxyethyl)-1,3,4-thiadiazol-2-yl]urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

1-(4-Chlorophenyl)-3-[5-(2-methoxyethyl)-1,3,4-thiadiazol-2-yl]urea can be compared with other thiadiazole derivatives, such as:

    1-(4-Chlorophenyl)-3-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea: Similar in structure but with a methoxyphenyl group instead of a methoxyethyl group.

    1-(4-Chlorophenyl)-3-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]urea: Contains an ethoxyethyl group instead of a methoxyethyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-[5-(2-methoxyethyl)-1,3,4-thiadiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN4O2S/c1-19-7-6-10-16-17-12(20-10)15-11(18)14-9-4-2-8(13)3-5-9/h2-5H,6-7H2,1H3,(H2,14,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOIMNKWWZGOPTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=NN=C(S1)NC(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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